2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide
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Overview
Description
2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the dimethylacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the hydrogenation and cyclization steps required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
- Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethyl-1-piperidinyl)ethylformamide
- N-[2-(2,6-Dimethyl-1-piperidinyl)ethyl]-1-naphthalenamine
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is unique due to its specific combination of benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H28N4O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H28N4O2S/c1-14-8-7-9-15(2)24(14)18(25)12-23-17-11-6-5-10-16(17)21-20(23)27-13-19(26)22(3)4/h5-6,10-11,14-15H,7-9,12-13H2,1-4H3 |
InChI Key |
KNNUPFRNQCZBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C)C |
Origin of Product |
United States |
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